molecular formula C12F10OS B2654649 Sulfoxide, bis(pentafluorophenyl)- CAS No. 26346-84-9

Sulfoxide, bis(pentafluorophenyl)-

Cat. No.: B2654649
CAS No.: 26346-84-9
M. Wt: 382.18
InChI Key: AEGJOYZAOJDXLG-UHFFFAOYSA-N
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Description

Sulfoxide, bis(pentafluorophenyl)- is an organosulfur compound characterized by the presence of two pentafluorophenyl groups attached to a sulfoxide functional group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfoxide, bis(pentafluorophenyl)- typically involves the oxidation of the corresponding sulfide. One common method is the reaction of bis(pentafluorophenyl) sulfide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation to the sulfone.

Industrial Production Methods

Industrial production of sulfoxide, bis(pentafluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Sulfoxide, bis(pentafluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

    Reduction: Reduction of the sulfoxide can regenerate the sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Bis(pentafluorophenyl) sulfone.

    Reduction: Bis(pentafluorophenyl) sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of sulfoxide, bis(pentafluorophenyl)- involves its ability to interact with various molecular targets through its sulfoxide functional group. The compound can form coordination complexes with metals, which can then participate in catalytic cycles. Additionally, its electron-withdrawing pentafluorophenyl groups enhance its reactivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality but different substituents.

    Bis(pentafluorophenyl) sulfone: The oxidized form of sulfoxide, bis(pentafluorophenyl)-.

    Bis(pentafluorophenyl) sulfide: The reduced form of sulfoxide, bis(pentafluorophenyl)-.

Uniqueness

Sulfoxide, bis(pentafluorophenyl)- is unique due to its combination of the sulfoxide functional group with highly electron-withdrawing pentafluorophenyl groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfinylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F10OS/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGJOYZAOJDXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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